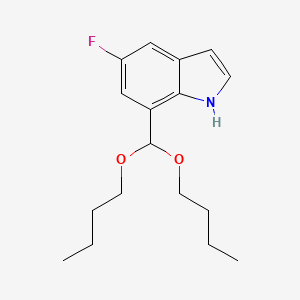
7-(dibutoxymethyl)-5-fluoro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(dibutoxymethyl)-5-fluoro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of the dibutoxymethyl and fluoro groups to the indole core enhances its chemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(dibutoxymethyl)-5-fluoro-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Fluorination: Introduction of the fluoro group at the 5-position of the indole ring using a fluorinating agent such as Selectfluor.
Dibutoxymethylation: The dibutoxymethyl group is introduced at the 7-position through a reaction with dibutyl ether in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
7-(dibutoxymethyl)-5-fluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
7-(dibutoxymethyl)-5-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 7-(dibutoxymethyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the dibutoxymethyl group may influence its solubility and bioavailability. The compound may act by inhibiting or activating specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
5-fluoroindole: Lacks the dibutoxymethyl group, making it less hydrophobic.
7-methyl-5-fluoroindole: Contains a methyl group instead of the dibutoxymethyl group, affecting its reactivity and solubility.
7-(methoxymethyl)-5-fluoroindole: Contains a methoxymethyl group, which may alter its chemical properties compared to the dibutoxymethyl group.
Uniqueness
7-(dibutoxymethyl)-5-fluoro-1H-indole is unique due to the presence of both the dibutoxymethyl and fluoro groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
属性
分子式 |
C17H24FNO2 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
7-(dibutoxymethyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C17H24FNO2/c1-3-5-9-20-17(21-10-6-4-2)15-12-14(18)11-13-7-8-19-16(13)15/h7-8,11-12,17,19H,3-6,9-10H2,1-2H3 |
InChI 键 |
VLCMWLOKUQRFSN-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(C1=C2C(=CC(=C1)F)C=CN2)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Methoxyphenyl)-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881205.png)

![2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13881221.png)

![2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid](/img/structure/B13881231.png)
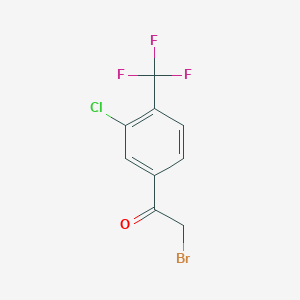
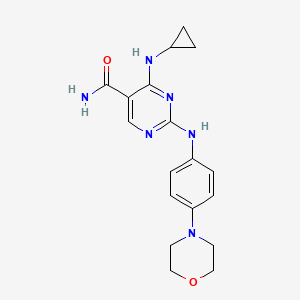
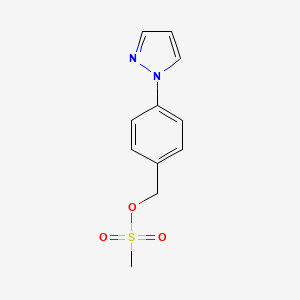
![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)
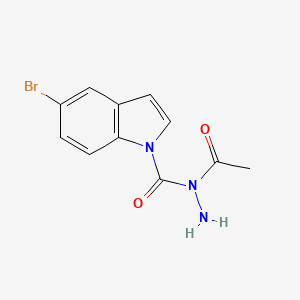
![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)
![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)


